1-ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-ethyl-7-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-4-28-13-19(20(29)18-6-5-14(2)26-21(18)28)22(30)24-9-15-7-16(10-23-8-15)17-11-25-27(3)12-17/h5-8,10-13H,4,9H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEQKMHWBRICQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CC(=CN=C3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19N7O3
- Molecular Weight : 393.4 g/mol
- CAS Number : 2034534-48-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, which include a naphthyridine core and a pyrazole moiety. Research indicates that such structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures to 1-Ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine have demonstrated notable antimicrobial effects. For instance, derivatives containing the pyrazole ring have been reported to possess broad-spectrum antibacterial activity against various pathogens including E. coli and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines. A study on structurally related naphthyridine derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Compounds with similar heterocyclic structures have been observed to reduce inflammation in animal models .
The mechanisms underlying the biological activities of this compound may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Interference with Cell Signaling Pathways : It may modulate pathways related to cell survival and apoptosis.
- DNA Interaction : The naphthyridine structure can interact with DNA, potentially leading to cytotoxic effects in cancer cells.
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit promising antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In one study, a series of naphthyridine derivatives were synthesized and evaluated for their antibacterial activities, revealing significant inhibitory effects against resistant strains of bacteria .
Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer potential. Research has demonstrated that certain modifications to the naphthyridine structure can enhance cytotoxic activity against cancer cell lines. For example, compounds incorporating pyrazole moieties have shown selective cytotoxicity towards human cancer cells while exhibiting low toxicity to normal cells . The structure of the compound suggests it may also possess similar anticancer properties.
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives are another area of interest. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that the compound may be useful in treating inflammatory diseases or conditions.
Synthesis Methodologies
The synthesis of 1-ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step processes that include:
- Formation of Pyrazole Derivatives : The initial step often involves synthesizing pyrazole derivatives through condensation reactions using appropriate precursors .
- Naphthyridine Backbone Construction : Following the formation of pyrazole derivatives, the next step is to construct the naphthyridine backbone through cyclization reactions.
- Final Coupling Reactions : The final product is obtained by coupling the pyrazole derivative with the naphthyridine scaffold under specific conditions to ensure high yield and purity.
Case Studies
Q & A
Q. What synthetic routes are reported for 1-ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide and its analogs?
The compound is synthesized via multistep reactions, often starting with 1,8-naphthyridine precursors. Key steps include:
- Hydrazide formation : Reacting 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with hydrazine to form the hydrazide intermediate .
- Cyclization and functionalization : Using carbon disulfide and potassium hydroxide in ethanol to generate heterocyclic moieties (e.g., triazole derivatives) .
- Coupling reactions : Introducing the pyrazole-pyridinylmethyl group via nucleophilic substitution or reductive amination, as seen in related naphthyridine derivatives .
Q. Example Synthetic Conditions Table
| Step | Reagents/Conditions | Yield | Key Characterization Techniques |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 70–78% | IR (C=O stretch at 1680–1700 cm⁻¹), H NMR (δ 2.5–3.0 ppm for ethyl/methyl groups) |
| Triazole cyclization | CS₂, KOH, ethanol, 20 h stirring | 65–75% | MS (m/z 350–450), elemental analysis (C, H, N within 0.3% of theoretical) |
Q. How is the compound’s structure confirmed experimentally?
- Spectroscopic analysis :
- H NMR : Key signals include δ 8.85 ppm (naphthyridine H-2), δ 5.65 ppm (CH₂ linker), and δ 3.95 ppm (pyrazole methyl) .
- LCMS/HRMS : Molecular ion peaks (e.g., m/z 423.2 [M+H]⁺) validate molecular weight .
- Elemental analysis : Experimental C, H, N values must match theoretical values within ±0.4% .
Q. What are the compound’s key physicochemical properties?
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Use flow chemistry to optimize parameters (temperature, residence time, catalyst loading). For example, continuous-flow systems improve reproducibility in naphthyridine derivatization .
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in pyrazole incorporation .
- Purification : Gradient recrystallization (ethanol/DMF mixtures) reduces impurities to <1% .
Q. What strategies resolve contradictions in reported bioactivity data?
- Orthogonal assays : Validate antimicrobial claims (e.g., MIC values) using both broth microdilution and agar diffusion methods .
- Purity verification : Confirm compound integrity via HPLC (>99% purity) before bioassays .
- Target engagement studies : Use molecular docking to assess binding to proposed targets (e.g., kinase domains) and correlate with activity .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Core modifications : Synthesize analogs with variations in:
- Naphthyridine substituents (e.g., ethyl → propyl) .
- Pyrazole linker (e.g., methyl → trifluoromethyl) .
- Biological testing : Prioritize assays based on target relevance:
Q. What computational tools predict the compound’s metabolic stability?
Q. How to address solubility challenges in in vivo studies?
- Formulation strategies :
- Nanoemulsions : Use TPGS or Poloxamer 407 to enhance bioavailability .
- Prodrug design : Introduce phosphate esters at the carboxamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
